N,N-Dimethylformamide-d

Descripción general

Descripción

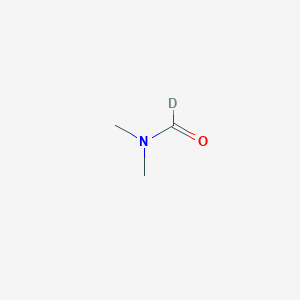

N,N-Dimethylformamide-d is a deuterated form of N,N-Dimethylformamide, an organic compound with the formula (CD3)2NC(O)H. It is a colorless liquid that is miscible with water and most organic solvents. This compound is widely used in chemical reactions and industrial applications due to its unique properties as a polar aprotic solvent.

Métodos De Preparación

N,N-Dimethylformamide-d can be synthesized through several methods. One common laboratory-scale method involves the reaction of deuterated dimethylamine with formic acid. Industrially, it can be produced via the catalyzed reaction of deuterated dimethylamine and carbon monoxide in methanol or through the reaction of deuterated methyl formate with deuterated dimethylamine .

Análisis De Reacciones Químicas

N,N-Dimethylformamide-d undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethylformamide dimethyl acetal.

Reduction: It can be reduced to form N,N-dimethylamine.

Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile or electrophile.

Formylation: It is used in the Vilsmeier-Haack reaction to formylate aromatic compounds.

Cyanation: It can be used in the cyanation of (hetero)arenes under aerobic conditions with copper(II) as a catalyst.

Aplicaciones Científicas De Investigación

Organic Synthesis

Solvent Properties

N,N-Dimethylformamide serves as a polar aprotic solvent that facilitates numerous chemical reactions. Its ability to dissolve a wide range of organic compounds makes it an essential medium in organic synthesis. DMF-d is often employed in reactions such as amination, nitration, and formylation.

Reagent and Catalyst Roles

Beyond serving as a solvent, DMF-d can act as a reagent or catalyst. For instance, it has been used effectively in the N-formylation of amines, where it provides high yields under mild conditions. A notable method developed by Jeon and Yang demonstrated the efficiency of DMF-d in the N-formylation of various amines with minimal reaction time and high product yields .

Materials Science

Polymer Production

DMF-d is instrumental in the production of polymers and resins. It acts as a solvent for polyacrylonitrile and other polymers, aiding in their dissolution and processing. The use of DMF-d in polymer synthesis allows for better control over molecular weight and polymer architecture.

Nanomaterials

In the field of nanotechnology, DMF-d has been utilized as a solvent for synthesizing nanoparticles and nanocomposites. Its ability to stabilize colloidal suspensions makes it valuable for producing uniform nanoparticles with specific properties.

Biomedical Research

Pharmacological Studies

Recent studies have highlighted the potential of DMF-d in biomedical applications, particularly concerning its effects on cellular mechanisms. For example, research indicates that DMF-d can inhibit osteoclast differentiation in diabetic models, targeting critical signaling pathways such as MAPK and NF-κB . This property suggests its potential use in treating osteoporosis linked to diabetes.

Toxicological Assessments

While DMF-d is generally considered low in acute toxicity, studies have documented cases of hepatic failure associated with high exposure levels . Understanding these toxicological effects is crucial for establishing safe handling practices in laboratory and industrial settings.

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of N,N-Dimethylformamide-d involves its ability to act as a polar aprotic solvent, facilitating various chemical reactions. It can stabilize transition states and intermediates, thereby increasing the reaction rate. It can also act as a ligand for metallic compounds, enhancing their reactivity .

Comparación Con Compuestos Similares

N,N-Dimethylformamide-d is similar to other deuterated amides such as N,N-Dimethylacetamide-d. it is unique due to its higher polarity and ability to stabilize a wider range of chemical intermediates. Similar compounds include:

- N,N-Dimethylacetamide-d

- N,N-Dimethylmethanamide

- N-Formyldimethylamine

This compound stands out due to its exceptional solvent properties and its ability to participate in a wide range of chemical reactions, making it indispensable in both research and industrial applications.

Actividad Biológica

N,N-Dimethylformamide-d (DMF-d) is a deuterated form of N,N-Dimethylformamide (DMF), widely recognized for its applications in organic synthesis and as a solvent in various chemical reactions. Beyond its utility as a solvent, DMF-d exhibits significant biological activity, influencing various physiological processes and presenting potential therapeutic applications. This article explores the biological activity of DMF-d, supported by research findings, case studies, and data tables.

DMF-d is characterized by its polar aprotic nature, which facilitates solvation of ions and stabilization of reactive intermediates in chemical reactions. Its structure allows it to act not only as a solvent but also as a reagent, catalyst, and stabilizer in organic reactions . The mechanism of action involves interactions with cellular components, influencing metabolic pathways and signaling cascades.

Hepatotoxicity

A notable aspect of DMF-d's biological activity is its hepatotoxic potential. Several studies have documented cases of acute hepatic failure following exposure to DMF. For instance, one case report detailed a patient who developed acute liver failure due to high levels of DMF exposure via inhalation and skin absorption. The patient exhibited symptoms such as jaundice and abdominal distention but recovered after receiving artificial liver support therapy .

Table 1: Summary of Hepatotoxicity Cases Associated with DMF Exposure

| Case | Age | Exposure Route | Symptoms | Outcome |

|---|---|---|---|---|

| 1 | 38 | Inhalation | Jaundice, fatigue | Survived |

| 2 | 31 | Skin Absorption | Nausea, jaundice | Survived |

| 3 | 40 | Inhalation | Liver dysfunction | Succumbed |

Osteoporosis Inhibition

Recent studies have highlighted the role of DMF in inhibiting diabetes-induced osteoporosis (DM-OS). Research indicated that DMF treatment reduced osteoclast differentiation and inhibited the expression of markers associated with osteoporosis in diabetic mice. The study concluded that DMF acts through the modulation of mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways .

Table 2: Effects of DMF on Osteoporosis Markers

| Treatment Group | TRAP5b Levels | Cathepsin K Levels | RANKL Expression |

|---|---|---|---|

| Control | High | High | High |

| DMF Treatment | Low | Low | Low |

Case Studies

- Acute Hepatic Failure : A report described a 38-year-old female who experienced liver dysfunction after exposure to DMF. Laboratory tests indicated elevated liver enzymes, and imaging showed splenomegaly. The patient was treated successfully with supportive care .

- Autoimmune Hepatitis : Another case involved a 31-year-old male who developed autoimmune hepatitis after occupational exposure to DMF. His treatment included corticosteroids, leading to rapid recovery without adverse effects .

Q & A

Basic Questions

Q. How does deuterium substitution in N,N-Dimethylformamide-d improve its utility in NMR spectroscopy?

Deuterated DMF (e.g., DMF-d7) minimizes interference from proton signals, enhancing resolution in ¹H NMR by replacing >99% of protons with deuterium . For example, DMF-d7 (99.5 atom% D) suppresses solvent peaks, allowing clearer observation of solute protons. Researchers should select deuteration levels based on experimental sensitivity requirements (e.g., DMF-d1 for partial deuteration or DMF-d7 for full backbone substitution) .

Q. What methodologies ensure the purity of deuterated N,N-Dimethylformamide for sensitive synthetic applications?

Key quality parameters include:

Q. What storage protocols preserve the stability of deuterated this compound?

Store under inert gas (argon or nitrogen) at 2–8°C in amber glass bottles with molecular sieves (3Å) to prevent moisture absorption and deuteration loss. Regularly monitor deuterium content via NMR or mass spectrometry, as humidity can degrade isotopic purity .

Advanced Research Questions

Q. How do kinetic isotope effects (KIE) in deuterated N,N-Dimethylformamide influence reaction mechanisms?

Deuteration alters solvent polarity and hydrogen-bonding dynamics, affecting reaction kinetics. For example, in palladium-catalyzed cross-couplings, DMF-d7 may slow proton-transfer steps, increasing activation energy. Compare rates between protonated and deuterated solvents using Arrhenius plots or Eyring analysis to quantify KIE .

Q. How can researchers resolve residual proton signals in DMF-d7 during high-field NMR experiments?

Residual HOD (water) or CHD2 impurities in DMF-d7 can cause overlapping peaks. Mitigate this by:

- Using spectral editing techniques (e.g., presaturation or NOE suppression).

- Employing higher deuteration grades (e.g., 99.8 atom% D).

- Referencing internal standards (e.g., TMS) to calibrate chemical shifts .

Q. What advanced analytical techniques quantify trace impurities in deuterated solvents?

- Low-level water detection : Use Karl Fischer titration with anhydrous methanol as a co-solvent to avoid side reactions .

- Amine contamination : Apply derivatization GC-MS (e.g., with dansyl chloride) to detect dimethylamine at sub-ppm levels .

- Isotopic fidelity : High-resolution mass spectrometry (HRMS) or ²H NMR verifies deuteration ratios and identifies degradation products .

Q. How does deuteration impact solvent coordination in transition-metal catalysis?

Deuterated DMF alters ligand exchange rates due to isotope effects on bond vibrations. In Cu(I)-catalyzed azide-alkyne cycloadditions, DMF-d7 slows Cu⁺ solvation, modifying reaction selectivity. Characterize coordination changes via EXAFS or in situ IR spectroscopy .

Q. Methodological Best Practices

- Spectral calibration : Always run a solvent-only NMR spectrum to identify residual peaks before sample analysis .

- Batch consistency : Cross-check COA data with independent assays (e.g., GC-FID) to ensure reproducibility across solvent batches .

- Safety protocols : Despite lower volatility, handle DMF-d under fume hoods due to toxicity risks shared with non-deuterated DMF .

Propiedades

IUPAC Name |

1-deuterio-N,N-dimethylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480215 | |

| Record name | N,N-Dimethylformamide-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2914-27-4 | |

| Record name | N,N-Dimethylformamide-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2914-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.